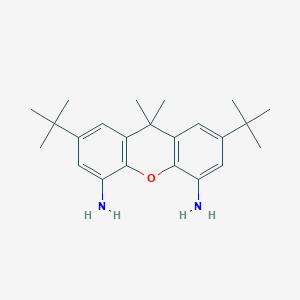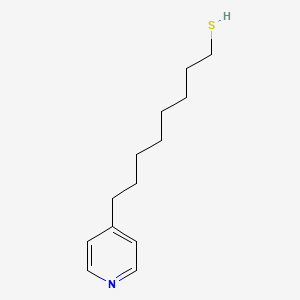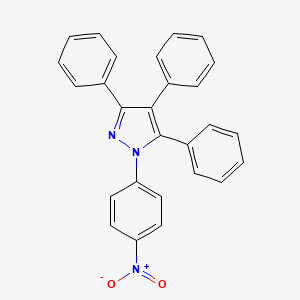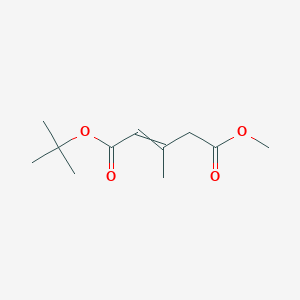
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is a chemical compound known for its unique structure and properties It is a derivative of xanthene, characterized by the presence of tert-butyl groups at positions 2 and 7, and dimethyl groups at position 9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,7-DI-Tert-butyl-9,9-dimethylxanthene.
Reaction with Amines: The xanthene derivative is then reacted with suitable amines under controlled conditions to introduce the diamine functionality at positions 4 and 5.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its electronic properties.
Substitution: The presence of tert-butyl and dimethyl groups allows for selective substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups.
Applications De Recherche Scientifique
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine has several scientific research applications:
Fluorescence Studies: Due to its unique structure, the compound exhibits strong fluorescence properties, making it useful in fluorescence microscopy and imaging.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It is employed in labeling and tracking biological molecules, aiding in the study of cellular processes.
Mécanisme D'action
The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine involves its interaction with specific molecular targets. The compound’s fluorescence properties arise from the conjugation of the xanthene ring system with the tert-butyl and dimethyl groups. This conjugation allows the compound to absorb light at specific wavelengths and emit light at longer wavelengths, a process known as fluorescence. The molecular targets and pathways involved in its action depend on the specific application, such as labeling proteins or tracking cellular events.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-DI-Tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound is similar in structure but contains carboxylic acid groups instead of diamine groups.
4,5-Diamino-9,9′-dimethylxanthene: Another related compound with similar applications in fluorescence studies.
Uniqueness
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is unique due to its specific substitution pattern and the presence of diamine groups. These features contribute to its distinct fluorescence properties and make it valuable in various scientific applications.
Propriétés
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,24-25H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQKTCXFBQQGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)N)OC3=C1C=C(C=C3N)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778810 |
Source


|
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155126-22-0 |
Source


|
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)

![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)

![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)


![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)

